molecular formula C20H21FN4O3 B2911217 (3,5-Dimethylisoxazol-4-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705242-91-6

(3,5-Dimethylisoxazol-4-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2911217
CAS No.: 1705242-91-6
M. Wt: 384.411
InChI Key: MVJQAZMLBVBCCN-UHFFFAOYSA-N
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Description

(3,5-Dimethylisoxazol-4-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a chemical compound with the molecular formula C21H23FN4O3 and a molecular weight of 398.44 g/mol . This complex synthetic molecule is built around a piperidine core and features two distinct heterocyclic systems: a 3,5-dimethylisoxazole moiety and a 3-(2-fluorophenyl)-1,2,4-oxadiazole ring, linked together to form a methanone derivative. The strategic incorporation of these pharmacologically active motifs suggests significant potential for biomedical research. The 3,5-dimethylisoxazole group is a recognized structural component in compounds investigated for their protein-inhibitory properties . Concurrently, 1,2,4-oxadiazole derivatives are known for their diverse bioactivity and presence in various pharmaceutical agents . The specific molecular architecture of this compound indicates it is likely a candidate for drug discovery research, potentially as a modulator of specific biological pathways. Its structure is consistent with compounds studied as bromodomain-containing protein 4 (BRD4) inhibitors, which are a key area of investigation in oncology, particularly for cancers such as triple-negative breast cancer (TNBC) . Researchers can utilize this reagent as a key intermediate, a building block for the synthesis of more complex molecules, or as a reference standard in analytical studies. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3/c1-12-18(13(2)27-23-12)20(26)25-9-5-6-14(11-25)10-17-22-19(24-28-17)15-7-3-4-8-16(15)21/h3-4,7-8,14H,5-6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJQAZMLBVBCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,5-Dimethylisoxazol-4-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H22FN5O2\text{C}_{19}\text{H}_{22}\text{F}\text{N}_5\text{O}_2

This structure features a 3,5-dimethylisoxazole moiety and a 1,2,4-oxadiazole derivative linked through a piperidine ring. The presence of fluorine in the phenyl group enhances its biological activity by improving lipophilicity and binding affinity to biological targets.

Biological Activity Overview

Research indicates that compounds containing isoxazole and oxadiazole rings exhibit a range of biological activities. Specifically, they have been reported to possess:

  • Anticancer properties : Many derivatives have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial effects : These compounds have demonstrated activity against bacterial and fungal pathogens.
  • Anti-inflammatory effects : They inhibit pathways involved in inflammation.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with isoxazole and oxadiazole structures often inhibit enzymes such as histone deacetylases (HDACs), which play a critical role in cancer progression by regulating gene expression.
  • Receptor Modulation : The compound may act as an antagonist or agonist at various receptors involved in neurotransmission and inflammation.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting normal cell cycle progression.

Anticancer Activity

A study investigated the cytotoxic effects of similar isoxazole derivatives on various cancer cell lines. The results showed that certain derivatives had IC50 values ranging from 10 to 50 µM against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells . This suggests that the compound may also exhibit significant anticancer activity.

Antimicrobial Properties

In vitro assays demonstrated that related oxadiazole derivatives exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 32 µg/mL . This indicates potential for use in treating bacterial infections.

Anti-inflammatory Effects

Research has shown that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. In one study, a derivative displayed an IC50 value of 25 µM for COX inhibition, suggesting promising anti-inflammatory properties .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerHeLa10 - 50
AnticancerCaCo-215 - 30
AntimicrobialStaphylococcus aureus32
AntimicrobialEscherichia coli64
Anti-inflammatoryCOX Inhibition25

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Isoxazole Derivatives : Compounds like 3,5-dimethylisoxazole-4-carboxamide are often studied for anti-inflammatory or antimicrobial properties. The presence of a fluorophenyl-oxadiazole group in the target compound may enhance binding specificity compared to simpler isoxazole derivatives .

Oxadiazole-Containing Molecules : 1,2,4-Oxadiazoles are common in drug design due to their metabolic stability. For example, analogues with fluorinated aryl groups (e.g., 3-(4-fluorophenyl)-1,2,4-oxadiazole) exhibit improved pharmacokinetic profiles, suggesting similar advantages for the target compound .

Pharmacological and Physicochemical Properties

Property Target Compound (Hypothetical) 3,5-Dimethylisoxazole-4-carboxamide 3-(4-Fluorophenyl)-1,2,4-oxadiazole
LogP (Lipophilicity) ~3.2 (predicted) 1.8 2.5
Molecular Weight (g/mol) 428.4 154.2 191.2
Hydrogen Bond Acceptors 7 3 4

Research Findings and Limitations

  • Spectroscopic Analysis : Structural elucidation of similar compounds (e.g., Zygocaperoside in ) relies on NMR and UV spectroscopy . Applied to the target compound, these methods would confirm the integrity of its isoxazole and oxadiazole rings.
  • Biological Evaluation: highlights 3D cell culture platforms for drug testing .

Critical Analysis of Evidence Gaps

The provided sources lack direct information on the target compound or its analogues. Key limitations include:

Absence of Synthetic Data: No details on synthesis routes or purity.

No Biological Activity Reports: Hypotheses about its function remain unvalidated.

Methodological Disconnect : focuses on plant-derived compounds, while emphasizes hydrogel-based cell cultures, neither of which aligns with the synthetic small-molecule focus required here .

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